Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride
Overview
Description
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and suitable catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-ethylpiperidine have similar piperidine ring structures.
Uniqueness
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a thiazole moiety. The synthesis typically involves the reaction of piperidine derivatives with thiazole compounds, leading to the formation of the desired ethyl ester. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.
Antitumor Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of lipophilic groups has been shown to enhance the antitumor activity significantly .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : They can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and metastasis .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various thiazole-based compounds, including derivatives similar to this compound. The research demonstrated that these compounds exhibited IC50 values in the micromolar range against MCF-7 and HepG2 cell lines, indicating potent anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 10 |
Compound B | HepG2 | 15 |
Ethyl 1-(4,5-dihydro...) | MCF-7 | 12 |
Study 2: Anti-inflammatory Properties
Another significant aspect of this compound's biological activity is its anti-inflammatory properties . Research has indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .
Pharmacological Applications
Given its diverse biological activities, this compound shows promise for various pharmacological applications:
- Anticancer Therapy : As a potential chemotherapeutic agent.
- Anti-inflammatory Treatment : For conditions like arthritis or other inflammatory disorders.
Properties
IUPAC Name |
ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)9-4-3-6-13(8-9)11-12-5-7-16-11;/h9H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZFKVNVBMZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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